molecular formula C4H4ClN3O3S B14594878 1H-Imidazole-4-sulfonyl chloride, 5-(aminocarbonyl)- CAS No. 61006-84-6

1H-Imidazole-4-sulfonyl chloride, 5-(aminocarbonyl)-

Cat. No.: B14594878
CAS No.: 61006-84-6
M. Wt: 209.61 g/mol
InChI Key: ZMDHEEAIGSFTLU-UHFFFAOYSA-N
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Description

1H-Imidazole-4-sulfonyl chloride, 5-(aminocarbonyl)- is a chemical compound with the molecular formula C4H4ClN3O3S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-4-sulfonyl chloride, 5-(aminocarbonyl)- typically involves the reaction of imidazole derivatives with sulfonyl chlorides under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-4-sulfonyl chloride, 5-(aminocarbonyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can form a sulfonamide, while oxidation can yield sulfonic acids .

Scientific Research Applications

1H-Imidazole-4-sulfonyl chloride, 5-(aminocarbonyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-sulfonyl chloride, 5-(aminocarbonyl)- involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations and modifications .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-imidazole-4-sulfonyl chloride
  • 1,1′-Sulfonyldiimidazole
  • 1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate
  • 1-Methylimidazole-2-sulfonyl chloride
  • 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride
  • 1H-Pyrazole-4-sulfonyl chloride

Uniqueness

1H-Imidazole-4-sulfonyl chloride, 5-(aminocarbonyl)- is unique due to its specific functional groups that allow for a wide range of chemical reactions. Its combination of the imidazole ring and sulfonyl chloride group makes it a versatile reagent in organic synthesis, offering distinct reactivity compared to other similar compounds .

Properties

CAS No.

61006-84-6

Molecular Formula

C4H4ClN3O3S

Molecular Weight

209.61 g/mol

IUPAC Name

4-carbamoyl-1H-imidazole-5-sulfonyl chloride

InChI

InChI=1S/C4H4ClN3O3S/c5-12(10,11)4-2(3(6)9)7-1-8-4/h1H,(H2,6,9)(H,7,8)

InChI Key

ZMDHEEAIGSFTLU-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)S(=O)(=O)Cl)C(=O)N

Origin of Product

United States

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